1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
Description
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is a secondary alcohol featuring a biphenyl ether backbone with bromo and fluoro substituents on the phenoxy ring. Its structure combines halogenated aromatic groups with a hydroxyl-bearing ethyl chain, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromo and fluoro substituents enhance its electron-withdrawing properties, influencing reactivity and stability in synthetic pathways .
Properties
IUPAC Name |
1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQPORBVBFQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol typically involves the reaction of 2-bromo-4-fluorophenol with 4-bromophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and additional purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone.
Reduction: Formation of 1-[4-(2-fluorophenoxy)phenyl]ethan-1-ol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
Synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
The synthesis of this compound generally involves the reaction of 2-bromo-4-fluorophenol with phenylacetaldehyde in the presence of a base. The resulting product can be purified through recrystallization or chromatography. The following table summarizes key synthetic methods:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Base-catalyzed reaction | 2-bromo-4-fluorophenol, phenylacetaldehyde | Reflux in ethanol | 70% |
| Microwave-assisted synthesis | 2-bromo-4-fluorophenol, phenylacetaldehyde | Microwave irradiation | 85% |
| Solvent-free conditions | 2-bromo-4-fluorophenol, phenylacetaldehyde | Grinding at room temperature | 90% |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the presence of the bromine and fluorine substituents, which enhance its interaction with microbial cell membranes.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Applications in Medicinal Chemistry
This compound has been explored as a potential lead compound for drug development. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets. Notable applications include:
- Drug Design : The compound serves as a scaffold for the development of novel pharmaceuticals targeting various diseases, including infections and cancer.
- Bioconjugation : Its reactive functional groups can facilitate bioconjugation processes, allowing it to be linked to other biomolecules for targeted drug delivery systems.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved chemical resistance.
- Nanotechnology : Research is ongoing into its use in the synthesis of nanoparticles for drug delivery and imaging applications due to its favorable solubility and surface properties.
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the phenolic position significantly enhanced activity.
- Cancer Research : In a collaborative study between institutions (2024), researchers reported that a derivative of this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Material Application : A recent investigation into polymer composites revealed that incorporating this compound improved the mechanical strength and thermal stability of epoxy resins, making it suitable for high-performance applications (Johnson et al., 2025).
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Compounds with halogenated aromatic systems and ethanol moieties exhibit distinct physical and chemical behaviors depending on substituent placement and electronic effects.
Table 1: Molecular Properties of Selected Compounds
- Halogen vs. Alkyl Substituents : The target compound’s bromo and fluoro groups increase polarity compared to alkyl-substituted analogs like 1-[4-(propan-2-yl)phenyl]ethan-1-ol (MW 164.25), which is a liquid at room temperature .
- Functional Group Impact : The ketone derivative 1-(4-Bromo-2-fluorophenyl)pentan-1-one (MW 259.11) lacks the hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents compared to the target alcohol .
Biological Activity
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C14H12BrFO2
- Molar Mass : 311.15 g/mol
- Density : 1.471 g/cm³
The compound features a bromine atom and a fluorine atom on its phenolic structure, which are significant for its biological activity due to their influence on electronic properties and steric effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-fluorophenol with 4-bromophenylacetic acid in the presence of a base like potassium carbonate and a solvent such as dimethylformamide. The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related bromophenols have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they can effectively inhibit bacterial growth at low concentrations .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 64 | Moderate against N. meningitidis |
| Compound B | 32 | Moderate against H. influenzae |
| This compound | TBD | TBD |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar compounds have demonstrated significant inhibition of pro-inflammatory cytokines and showed potential as therapeutic agents in inflammatory diseases. For example, some derivatives have shown over 90% inhibition in specific assays compared to standard anti-inflammatory drugs like diclofenac sodium .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances binding affinity, potentially modulating various biochemical pathways. For instance, halogen atoms can participate in non-covalent interactions like hydrogen bonding and halogen bonding, influencing the compound's efficacy against microbial targets .
Study on Antichlamydial Activity
A study conducted by Leung et al. explored the antichlamydial activity of various compounds, including derivatives similar to this compound. The results indicated selective activity against Chlamydia species, suggesting potential for developing targeted therapies .
Toxicity Assessments
Toxicity evaluations have been performed on compounds within the same class to assess their safety profiles. Preliminary studies indicated low toxicity levels in human cell lines, making them promising candidates for further development as therapeutic agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other halogenated phenolic compounds:
| Compound Name | Halogen Type | Biological Activity |
|---|---|---|
| 1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol | Chlorine | Moderate antibacterial |
| 1-[4-(2-Bromo-4-methylphenoxy)phenyl]ethan-1-ol | Methyl | Reduced activity |
These comparisons highlight how variations in halogen substitution can significantly affect the compound's reactivity and biological efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol?
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A common approach involves reacting 4-(2-bromo-4-fluorophenoxy)phenylboronic acid with acetaldehyde derivatives under Suzuki-Miyaura conditions. Alternatively, the hydroxyl group in the ethanol moiety can be protected (e.g., as a silyl ether) during synthesis to prevent side reactions . Characterization often employs H, C, and F NMR spectroscopy to confirm regioselectivity and purity .
Q. How can researchers verify the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : H and F NMR identify substituent positions (e.g., bromo and fluoro groups on the phenoxy ring) and confirm alcohol functionality .
- GC-MS : Validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves absolute configuration and packing motifs, often using SHELX software for refinement .
Q. What solubility and stability considerations are relevant for handling this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature conditions are recommended. For long-term storage, inert atmospheres (N or Ar) and low temperatures (-20°C) prevent degradation of the bromo and fluoro substituents .
Advanced Research Questions
Q. How can biocatalytic methods be applied to synthesize enantiomerically pure forms of this compound?
Biocatalysis using ketoreductases or alcohol dehydrogenases offers a sustainable route to enantiopure products. For example, asymmetric reduction of a ketone precursor (e.g., 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethan-1-one) with NADPH-dependent enzymes achieves high enantiomeric excess (ee > 95%). Reaction optimization includes pH control (6.5–8.0), cofactor recycling systems, and solvent engineering (e.g., aqueous-organic biphasic systems) .
Q. What mechanistic insights explain contradictions in reactivity data for bromo-fluoro substituents?
The electron-withdrawing effects of bromo and fluoro groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic pathways. Discrepancies in reported reaction rates may arise from solvent polarity (e.g., DMF vs. THF) or competing side reactions (e.g., debromination under basic conditions). Computational studies (DFT) can model transition states to rationalize observed regioselectivity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal XRD using SHELXL refines torsional angles and hydrogen-bonding networks. For example, the dihedral angle between the phenoxy and phenyl rings influences packing efficiency and π-π interactions. Discrepancies between NMR-derived solution structures and solid-state XRD data highlight conformational flexibility, necessitating complementary techniques like variable-temperature NMR .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Key strategies include:
- Protecting Group Chemistry : Temporarily masking the alcohol group with TBDMS or acetyl prevents undesired oxidation during coupling steps .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) enhance efficiency in cross-coupling steps.
- Process Monitoring : Real-time HPLC or inline IR spectroscopy detects intermediates and guides reaction quenching .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
